2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-7-2-1-6(15-7)9-11-5(4-14-9)3-8(12)13/h1-2,4H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCPXOXILZYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Chloroketone and Thiourea Condensation
Method Overview:
This classical approach involves the formation of the thiazole ring through a cyclization process starting from chlorinated acetoacetate derivatives and thiourea, followed by oxidation and functionalization steps to introduce the acetic acid moiety.
- Preparation of 5-Chlorothiophen-2-yl Derivatives:
The synthesis begins with chlorinated thiophene derivatives, such as 5-chlorothiophen-2-yl compounds, often obtained via chlorination of thiophene or related heterocycles.
Formation of 4-Acetic Acid Substituted Thiazole:
- The chlorothiophene derivative reacts with ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate in the presence of a base or acid catalyst.
- Thiourea is then added to induce cyclization, forming the 1,3-thiazole ring through nucleophilic attack on the acetoacetate carbonyl, followed by ring closure and dehydration.
-
- The resulting ester is hydrolyzed under acidic or basic conditions to yield the free acetic acid derivative.
- Typically performed at reflux temperatures (80–120°C).
- Solvents such as ethanol, acetic acid, or chlorinated hydrocarbons (e.g., chloroform) are employed.
- Reaction times vary from several hours to days, depending on the specific substrates and conditions.
Data Reference:
- The process aligns with the patent US4391979A, which details the synthesis of 2-aminothiazol-4-yl)acetic acid derivatives via thiourea and acetoacetate derivatives, emphasizing the importance of controlled temperature and solvent choice for optimal cyclization and yield.
Chlorination of Diketene Derivatives in Chlorinated Solvents
Method Overview:
A more refined method involves chlorination of diketene derivatives in chlorinated solvents to generate acyl chlorides, which then react with thiourea to form the thiazole core.
- Generation of 4-Chloroacetoacetyl Chloride:
- Diketene is chlorinated in solvents such as methylene chloride at low temperatures (-10°C to -25°C).
- The chlorinated diketene solution is used directly in subsequent reactions.
- Reaction with Thiourea:
- Suspended thiourea in water is cooled to 5–10°C.
- The 4-chloroacetoacetyl chloride solution is added dropwise over 25 minutes with continuous stirring.
- The mixture is stirred further to complete ring formation, then precipitated and isolated.
- Temperature control is critical to prevent side reactions.
- The chlorinated acyl chloride solution is employed in excess (8–25 molar equivalents of solvent per mole of acetoacetyl chloride).
Data Reference:
- This method is detailed in patent US4391979A, emphasizing the importance of temperature control and solvent choice for high yield and purity.
Post-Cyclization Functionalization and Acidification
- After formation of the thiazole ring with amino groups, the intermediate is oxidized or hydrolyzed to introduce the acetic acid functionality.
- Hydrolysis of ester intermediates yields the free acid, which can be purified by crystallization.
- Hydrolysis is typically performed under acidic or basic conditions at room temperature or mild heating.
- The final product is obtained as a powder or crystalline solid, stable at room temperature.
- The process yields a stable compound that can be stored in solid or solution form.
- The reaction parameters, such as temperature and solvent, are optimized to prevent decarboxylation or decomposition.
Alternative Synthetic Route: Multi-step Heterocyclic Assembly
- Starting from substituted thiophenes, bromination, and subsequent substitution with thiourea, followed by cyclization, oxidation, and functionalization, allows for modular synthesis.
- Bromination at 0°C.
- Nucleophilic substitution reactions at elevated temperatures.
- Use of N-bromosuccinimide (NBS) for selective bromination.
- Final hydrolysis to obtain the free acid.
- The synthesis of related thiazole derivatives via bromination and nucleophilic substitution is described in the literature on heterocyclic chemistry, with specific adaptations for the chlorothiophene core.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Key Features |
|---|---|---|---|---|---|
| Thiourea Condensation | Ethyl 4-chloroacetoacetate, Thiourea | Ethanol, Acetic acid | Reflux (~80–120°C) | Several hours to days | Cyclization to thiazole ring, ester hydrolysis to acid |
| Chlorination of Diketene | Diketene, Chlorine | Methylene chloride | -10°C to -25°C | 1–2 hours | Direct acyl chloride formation, high purity |
| Post-cyclization Hydrolysis | Acidic or basic hydrolysis | Water | Room temp to mild heating | Several hours | Free acid isolation, purification |
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Structural Information
| Property | Details |
|---|---|
| InChI Key | VDXCPXOXILZYNC-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Cl)C2=NC(=CS2)CC(=O)O |
| Standard InChI | InChI=1S/C9H6ClNO2S2/c10-7-2-1-6(15-7)9-11-5(4-14-9)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
Pharmacological Studies
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of 2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid as a selective inhibitor of cyclooxygenase (COX) enzymes. In vitro assays demonstrated that this compound exhibits significant inhibition of COX-2 with IC50 values ranging from 0.76 to 9.01 μM, outperforming standard anti-inflammatory drugs like celecoxib . Further in vivo studies confirmed its efficacy in reducing inflammation and pain in animal models, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Research has indicated that compounds containing thiophene and thiazole moieties exhibit antimicrobial properties. The presence of the chlorothiophen group in this compound enhances its effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives for pharmaceutical formulations .
Material Science
Buffering Agent
The compound has been identified as a non-ionic organic buffering agent suitable for cell cultures, maintaining pH levels between 6 and 8.5. This application is crucial in biological experiments where stable pH conditions are necessary for optimal cell growth and function .
Synthesis of Derivatives
The ability to modify the structure of this compound allows for the synthesis of various derivatives with potentially enhanced biological activities. For instance, derivatives have been explored for their anti-cancer properties and as inhibitors of specific enzymes involved in disease pathways .
Case Study 1: COX Inhibition Study
In a controlled laboratory setting, researchers synthesized several derivatives of the compound and tested their COX inhibitory activities using enzyme assays. The results indicated that certain derivatives exhibited significantly lower IC50 values than the parent compound, suggesting improved efficacy as anti-inflammatory agents.
Case Study 2: Antimicrobial Efficacy Assessment
A study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential use in developing new antibacterial agents.
Mechanism of Action
The mechanism by which 2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Aromatic Substituents
- 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid Molecular formula: C₁₁H₈FNO₂S Molecular weight: 237.25 g/mol Key differences: Replacement of chlorothiophene with a fluorophenyl group reduces molecular weight and alters electronic properties. Fluorine’s electronegativity enhances metabolic stability compared to chlorine .
Heterocyclic Substituents
- 2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid Molecular formula: C₁₀H₈ClNO₂S₃ Molecular weight: 304.94 g/mol Key differences: Additional sulfanyl linkage increases flexibility and molecular weight, which may reduce solubility but enhance interactions with sulfur-binding enzymes .
Functional Group Modifications
- [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid Molecular formula: C₁₂H₉ClN₂O₃S Molecular weight: 296.73 g/mol Key differences: Benzoylamino group introduces planar aromaticity, favoring π-π stacking interactions absent in the chlorothiophene analog. This modification is linked to improved inhibition of kinase targets .
- 2-[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid Molecular formula: C₉H₁₂N₂O₃S Molecular weight: 228.27 g/mol Key differences: Isobutyryl amino group replaces chlorothiophene, reducing halogen-related toxicity but decreasing electrophilic character. This compound exhibits enhanced solubility in organic solvents .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent Features |
|---|---|---|---|---|
| 2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid | C₉H₆ClNO₂S₂ | 271.73 | Not provided | Chlorothiophene, acetic acid |
| 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid | C₁₁H₈FNO₂S | 237.25 | 794554-74-8 | Fluorophenyl, acetic acid |
| 2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid | C₁₁H₈BrNO₂S | 298.16 | 851879-29-3 | Bromophenyl, acetic acid |
| [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | C₁₂H₉ClN₂O₃S | 296.73 | 255874-78-3 | Chlorobenzoylamino, acetic acid |
| 2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid | C₁₀H₈ClNO₂S₃ | 304.94 | Not provided | Chlorothiophene-sulfanyl, acetic acid |
Biological Activity
2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's chemical formula is with a molecular weight of 259.74 g/mol. Its structure features a chlorothiophenyl group attached to a thiazole ring, which is known for its versatile biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C9H6ClNO2S2 |
| Molecular Weight | 259.74 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 43140198 |
Research indicates that compounds with thiazole and thiophene moieties often exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. The presence of the chlorothiophenyl group may enhance these effects by improving lipophilicity and cellular penetration.
- Anticancer Properties : Some studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with cholinesterase and cytochrome P450 enzymes, which are crucial for drug metabolism and neurotransmission .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various thiazole derivatives found that this compound exhibited notable inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in treated cells compared to controls.
- Enzyme Interaction Studies : Profiling studies showed that the compound acted as an inhibitor of certain cytochrome P450 enzymes, suggesting its potential role in drug-drug interactions when co-administered with other pharmaceuticals .
Safety and Toxicology
While promising in terms of biological activity, safety evaluations are crucial. Current literature lacks comprehensive toxicological data specifically for this compound. Further studies are needed to establish its safety profile and potential side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions using chloroacetyl chloride with amino-thiazole precursors. For example, a typical procedure involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane, followed by neutralization with triethylamine. The product is purified via recrystallization from ethanol-DMF mixtures . Additional routes involve thioacetic acid formation by heating triazole-thiones with monochloroacetic acid in alkaline media, yielding thioacetic acid derivatives .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., thioester C=S stretches at ~650–750 cm⁻¹, carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .
- HPLC-DAD : Quantifies purity and detects degradation products (e.g., retention time analysis with a C18 column, UV detection at 254 nm) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC analysis. For example, mass balance studies (Table 1 in ) track degradation products and impurities, ensuring total content (main compound + byproducts) remains at 100% .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance reaction efficiency and reduce side reactions .
- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to prevent over-acylation .
- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity (>95%) .
- Data Table :
| Parameter | Optimal Condition | Impurity Reduction |
|---|---|---|
| Solvent | Dioxane | ~15% reduction |
| Temperature | 20–25°C | ~10% reduction |
| Recrystallization | Ethanol-DMF | ~20% reduction |
Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models screen substituent effects. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to prioritize derivatives with predicted antimicrobial or anticancer activity .
Q. How to resolve contradictions in degradation profiles observed under different experimental conditions?
- Methodological Answer :
- Controlled Degradation Studies : Compare forced degradation (e.g., acidic/alkaline hydrolysis, oxidation) outcomes using HPLC-MS to identify condition-specific byproducts .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors (pH, temperature) .
- Example : Under acidic conditions, hydrolysis of the thiazole ring may dominate, while oxidation under light exposure primarily affects the thiophene moiety .
Q. What strategies are effective for synthesizing metal complexes or salts of this compound for pharmacological screening?
- Methodological Answer :
- Salt Formation : React the carboxylic acid with NaOH/KOH in ethanol to form sodium/potassium salts .
- Metal Complexation : Add half-molar equivalents of metal sulfates (e.g., FeSO₄, CuSO₄) to aqueous solutions of the sodium salt, yielding metal-thioacetic acid complexes .
- Key Data :
| Salt Type | Yield (%) | Solubility (mg/mL, H₂O) |
|---|---|---|
| Sodium Salt | 85 | 12.5 |
| Zinc Complex | 72 | 8.3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
